molecular formula C13H11ClN2O2 B14011216 N-(4-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)-N-phenylacetamide CAS No. 75291-52-0

N-(4-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)-N-phenylacetamide

Cat. No.: B14011216
CAS No.: 75291-52-0
M. Wt: 262.69 g/mol
InChI Key: HHCIVBXZIPRYIE-UHFFFAOYSA-N
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Description

N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated pyridine ring and a phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE typically involves the following steps:

    Chlorination of Pyridine: The starting material, pyridine, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 4-position.

    Oxidation: The chlorinated pyridine is then oxidized to form the corresponding N-oxide. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation: The N-oxide is reacted with phenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amide.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties can be leveraged to create products with enhanced performance.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloropyridin-2-yl)-N-phenylacetamide: Lacks the N-oxide group, which may result in different chemical and biological properties.

    N-(4-Bromo-1-oxido-pyridin-2-yl)-N-phenylacetamide: Similar structure with a bromine atom instead of chlorine, potentially leading to different reactivity.

    N-(4-Chloro-1-oxido-pyridin-2-yl)-N-methylacetamide: Methyl group instead of phenyl, which may affect its interactions and applications.

Uniqueness

N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE is unique due to the presence of both the N-oxide and the phenylacetamide moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

75291-52-0

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(4-chloro-1-oxidopyridin-1-ium-2-yl)-N-phenylacetamide

InChI

InChI=1S/C13H11ClN2O2/c1-10(17)16(12-5-3-2-4-6-12)13-9-11(14)7-8-15(13)18/h2-9H,1H3

InChI Key

HHCIVBXZIPRYIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=[N+](C=CC(=C2)Cl)[O-]

Origin of Product

United States

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